molecular formula C14H21NO B1341333 3-(4-Ethoxybenzyl)piperidine CAS No. 955315-04-5

3-(4-Ethoxybenzyl)piperidine

Cat. No.: B1341333
CAS No.: 955315-04-5
M. Wt: 219.32 g/mol
InChI Key: RSACBNWSKVWJRW-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of an ethoxybenzyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxybenzyl)piperidine typically involves the reaction of 4-ethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxybenzyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted piperidines.

Scientific Research Applications

3-(4-Ethoxybenzyl)piperidine has found applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate signaling pathways, including NF-κB and PI3K/Akt, which are involved in various cellular processes. These interactions can lead to changes in gene expression, protein activity, and cellular behavior .

Comparison with Similar Compounds

  • 3-(4-Methoxybenzyl)piperidine
  • 3-(4-Chlorobenzyl)piperidine
  • 3-(4-Fluorobenzyl)piperidine

Comparison: 3-(4-Ethoxybenzyl)piperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13/h5-8,13,15H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSACBNWSKVWJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588801
Record name 3-[(4-Ethoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955315-04-5
Record name 3-[(4-Ethoxyphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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